Cas no 125667-96-1 (Cecropin P1)

Cecropin P1 化学的及び物理的性質
名前と識別子
-
- L-Arginine, L-seryl-L-tryptophyl-L-leucyl-L-seryl-L-lysyl-L-threonyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-a-glutamyl-L-asparaginyl-L-seryl-L-alanyl-L-lysyl-L-lysyl-L-arginyl-L-isoleucyl-L-seryl-L-a-glutamylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-glutaminylglycylglycyl-L-prolyl-
- Cecropin P1
- Cecropin P1 (porcine)
- L-Arginine, L-seryl-L-tryptophyl-L-leucyl-L-seryl-L-lysyl-L-threonyl-L-alanyl-L-lysyl-L-lysyl-...
- L-Arginine, L-seryl-L-tryptophyl-L-leucyl-L-seryl-L-lysyl-L-threonyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-a-glutamyl-L-asparag
- L-Arginine, L-seryl-L-tryptophyl-L-leucyl-L-seryl-L-lysyl-L-threonyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-a-glutamyl-L-asparaginyl-L-seryl-L-alanyl-L-lysyl-L-lysyl-L-arginyl-L-isoleucyl-L-seryl-L-a-glu
- SER-TRP-LEU-SER-LYS-THR-ALA-LYS-LYS-LEU-GLU-ASN-SER-ALA-LYS-LYS-ARG-ILE-SER-GLU-GLY-ILE-ALA-ILE-ALA-ILE-GLN-GLY-GLY-PRO-ARG
- cecropin P1-LI
- Porcine cecropin
- Aids096086
- Aids-096086
- H-SER-TRP-LEU-SER-LYS-THR-ALA-LYS-LYS-LEU-GLU-ASN-SER-ALA-LYS-LYS-ARG-ILE-SER-GLU-GLY-ILE-ALA-ILE-ALA-ILE-GLN-GLY-GLY-PRO-ARG-OH
- Cecropin P1 Porcine
- NV7O3PE13N
- Cecropin p1(porcine)
- Cecropin P1, porcine
- MFCD00079839
- CHEMBL4162601
- AKOS040756587
- DTXSID10154846
- 125667-96-1
- UNII-NV7O3PE13N
-
- MDL: MFCD00079839
- インチ: 1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1
- InChIKey: PRIVBYDFWSFUFP-RJLJEYQFSA-N
- SMILES: O=C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([C@]([H])(C([H])([H])O[H])N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H]
計算された属性
- 精确分子量: 3336.90000
- 同位素质量: 3336.8993919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 52
- 氢键受体数量: 51
- 重原子数量: 235
- 回転可能化学結合数: 120
- 複雑さ: 7600
- 共价键单元数量: 1
- 原子立体中心数の決定: 33
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -17.8
- トポロジー分子極性表面積: 1460
じっけんとくせい
- PSA: 1459.15000
- LogP: 3.07320
Cecropin P1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129488-1mg |
Cecropin P1, porcine |
125667-96-1 | 1mg |
$290.0 | 2022-04-28 | ||
ChemScence | CS-0129488-5mg |
Cecropin P1, porcine |
125667-96-1 | 5mg |
$650.0 | 2022-04-28 | ||
abcr | AB477679-0.50,5mg |
Cecropin P1 (trifluoroacetate); . |
125667-96-1 | 0.50,5mg |
€167.00 | 2024-04-20 | ||
A2B Chem LLC | AE33841-5mg |
CECROPIN P1 (PORCINE) |
125667-96-1 | 99% | 5mg |
$235.00 | 2024-04-20 | |
abcr | AB477679-0.5mg |
Cecropin P1 (trifluoroacetate); . |
125667-96-1 | 0.5mg |
€167.00 | 2024-08-03 | ||
TargetMol Chemicals | T38648-1mg |
Cecropin P1, porcine |
125667-96-1 | 1mg |
¥ 2400 | 2024-07-19 | ||
TargetMol Chemicals | T38648-5mg |
Cecropin P1, porcine |
125667-96-1 | 5mg |
¥ 5390 | 2024-07-19 | ||
abcr | AB477679-0,5 mg |
Cecropin P1 (trifluoroacetate); . |
125667-96-1 | 0,5 mg |
€167.00 | 2022-05-20 | ||
abcr | AB477679-1mg |
Cecropin P1 (trifluoroacetate); . |
125667-96-1 | 1mg |
€238.80 | 2024-08-03 | ||
MedChemExpress | HY-P2317-10mg |
Cecropin P1, porcine |
125667-96-1 | 99.87% | 10mg |
¥3200 | 2024-04-20 |
Cecropin P1 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
4. Back matter
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Cecropin P1に関する追加情報
Exploring Cecropin P1 (CAS No. 125667-96-1): A Potent Antimicrobial Peptide with Therapeutic Potential
In the realm of antimicrobial peptides (AMPs), Cecropin P1 (CAS No. 125667-96-1) stands out as a molecule of significant scientific and therapeutic interest. Derived from the Cecropia moth, this 37-amino acid peptide exhibits broad-spectrum activity against bacteria, fungi, and even some viruses. Its unique mechanism of action, targeting microbial membranes while sparing mammalian cells, has positioned it as a promising candidate in the fight against antibiotic-resistant infections—a pressing global health concern.
The growing public awareness of superbugs and antimicrobial resistance (AMR) has fueled searches for alternatives to conventional antibiotics. Cecropin P1 addresses this need by disrupting bacterial membranes through electrostatic interactions, a mechanism less prone to resistance development. Researchers are actively investigating its synergistic effects with existing antibiotics, a hot topic in infectious disease research.
Structurally, Cecropin P1 belongs to the alpha-helical peptide family, characterized by its amphipathic nature—hydrophobic and hydrophilic regions that enable membrane penetration. Studies highlight its efficacy against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, pathogens frequently associated with hospital-acquired infections. This specificity aligns with current trends in precision antimicrobial therapy, where targeted action minimizes microbiome disruption.
Beyond infection control, Cecropin P1 shows potential in wound healing applications. Its ability to modulate immune responses and promote tissue regeneration has sparked interest in chronic wound management, particularly for diabetic ulcers. This dual functionality—antimicrobial and pro-healing—resonates with the holistic approach dominating modern biomedical research.
The pharmaceutical industry faces challenges in delivering peptide-based therapeutics like Cecropin P1 due to stability and bioavailability issues. Innovative drug delivery systems, including nanoparticle encapsulation and peptide engineering, are being explored to enhance its clinical applicability. These advancements address frequent queries about "peptide drug stability" and "oral bioavailability of AMPs"—common concerns among researchers and developers.
Environmental applications of Cecropin P1 are also gaining traction. Its potential as a natural food preservative offers a chemical-free alternative to synthetic additives, aligning with the clean-label movement in food technology. Studies demonstrate effectiveness against foodborne pathogens like Listeria and Salmonella, addressing consumer demand for safer, minimally processed foods.
From a research perspective, Cecropin P1 serves as a template for peptide engineering. Scientists are creating analogs with improved properties through amino acid substitution and hybrid peptide design. These modifications aim to enhance potency, reduce toxicity, and overcome limitations—topics frequently searched in peptide drug discovery forums.
The safety profile of Cecropin P1 remains a critical research area. While generally showing low cytotoxicity to mammalian cells, comprehensive toxicological studies are ongoing to evaluate its therapeutic index. This scrutiny reflects the pharmaceutical industry's emphasis on translational research and regulatory compliance—key considerations for bringing peptide therapeutics to market.
In the context of personalized medicine, Cecropin P1 derivatives may offer tailored solutions for patients with specific infection profiles. The integration of computational biology and AI-driven peptide design accelerates this potential, addressing the growing interest in next-generation antimicrobials.
As research progresses, Cecropin P1 continues to inspire innovations across multiple disciplines—from antimicrobial coatings for medical devices to veterinary medicine applications. Its versatility underscores the importance of natural peptides in addressing contemporary health challenges while minimizing ecological impact—a principle central to sustainable biomedicine.
125667-96-1 (Cecropin P1) Related Products
- 15483-27-9(H-Arg-Arg-OH acetate salt)
- 143413-47-2(L-Arginine,L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-)
- 114681-65-1(RGD peptide (GRGDNP))
- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)
- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)
- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)
